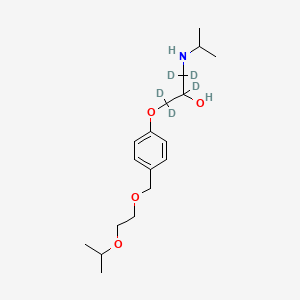
Bisoprolol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Bisoprolol involves the reduction of 1,3 diester by treating with sodium borohydride in methanol to afford compound 13. It is then tosylated with para toluene sulfonyl chloride, triethylamine in dichloromethane followed by reaction with isopropyl amine to produce crude compound 4 .Molecular Structure Analysis
Bisoprolol-d5 is the deuterium labeled Bisoprolol. It is a potent, selective and orally active β1-adrenergic receptor blocker. Bisoprolol has little activity on β2-receptor . It is selective for β1-adrenoceptors in cardiac tissue. The S (-) enantiomer is believed to account for most of its β-blocking activity .Chemical Reactions Analysis
Bisoprolol is a beta blocker used for the treatment of high blood pressure. During the synthesis and scale up of Bisoprolol, several related compounds will be generated .Physical and Chemical Properties Analysis
Bisoprolol is a beta blocker and anti-hypertensive agent which affects the heart and circulation of blood in the arteries and veins. It has hydrophilic and lipophilic properties .Aplicaciones Científicas De Investigación
Farmacocinética y estudios metabólicos
Bisoprolol-d5, siendo una variante deuterada de bisoprolol, está específicamente diseñada para su uso en investigación científica para rastrear y comprender las vías metabólicas del bisoprolol sin alterar sus propiedades farmacológicas . Muestra farmacocinética predecible con poca variabilidad intra e interindividual . Sus concentraciones plasmáticas máximas se alcanzan entre 2 y 4 horas, y las concentraciones en estado estacionario se alcanzan en un plazo de 5 días de administración .
Formulación extemporánea para pacientes
Se ha realizado investigación para desarrollar una formulación oral líquida extemporánea segura, estable, agradable y económica de bisoprolol a una concentración objetivo de 0,5 mg/mL sin utilizar excipientes potencialmente dañinos .
Farmacodinámica
Las propiedades farmacocinéticas únicas del bisoprolol pueden ofrecer ventajas en pacientes seleccionados con hipertensión arterial esencial leve a moderada o angina de pecho estable .
Modelado farmacocinético basado en la fisiología de todo el cuerpo (WB-PBPK)
Los modelos WB-PBPK pueden extrapolar la farmacocinética in vivo de fármacos como el bisoprolol a nuevas situaciones y poblaciones mediante la integración de una amplia gama de factores fisiológicos y bioquímicos .
Análisis de la composición corporal
Se construyó un modelo farmacocinético de bisoprolol con modelado de efectos mixtos no lineales para analizar la asociación con varios parámetros de la composición corporal. Se encontró que la depuración media de bisoprolol fue un 30% más baja que en individuos sanos y se correlacionó con la función renal estimada por MDRD4 .
Mecanismo De Acción
Target of Action
Bisoprolol-d5, like its parent compound Bisoprolol, is a highly cardioselective β1-adrenergic blocking agent . It primarily targets β1-adrenergic receptors, which are predominantly found in the heart. These receptors play a crucial role in regulating heart rate, heart contractility, and cardiac output .
Biochemical Pathways
This results in a reduction in cAMP levels, leading to decreased activation of protein kinase A (PKA), which in turn reduces the phosphorylation of various proteins involved in cardiac contractility .
Pharmacokinetics
This compound is expected to have similar pharmacokinetic properties to Bisoprolol. Bisoprolol is characterized by high oral bioavailability (90%), extensive hepatic metabolism, and equal renal and hepatic clearance . It has a long elimination half-life, allowing for once-daily administration . The incorporation of deuterium atoms in place of hydrogen in this compound allows for a detailed tracing and understanding of Bisoprolol’s metabolic pathways without altering its biochemical behavior .
Result of Action
The molecular and cellular effects of this compound are likely to mirror those of Bisoprolol. By blocking β1-adrenergic receptors, this compound reduces the heart rate and decreases the force of heart muscle contraction, leading to a reduction in blood pressure . At the cellular level, this compound can suppress M-type K+ currents (IK(M)) and erg-mediated K+ currents (IK(erg)) in pituitary cells and hippocampal neurons .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics. Additionally, factors such as pH and temperature can impact the stability of the compound. It’s also worth noting that Bisoprolol has been detected in different aquatic ecosystems, indicating its persistence in the environment . .
Análisis Bioquímico
Biochemical Properties
Bisoprolol-d5, like its parent compound bisoprolol, is a highly selective β1-adrenergic antagonist . It interacts with β1-adrenergic receptors, which are mainly found in the heart muscle cells and heart conduction tissue . By blocking these receptors, this compound inhibits the action of catecholamines such as adrenaline, reducing heart rate and blood pressure .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly cardiac cells . It reduces the heart rate and contractility of heart muscle cells by blocking β1-adrenergic receptors . This leads to a decrease in cardiac output, which is beneficial in conditions such as hypertension .
Molecular Mechanism
The molecular mechanism of action of this compound involves the selective and competitive blockade of catecholamine stimulation of β1 adrenergic receptors . This blockade prevents the activation of a signaling cascade that normally leads to increased contractility of the heart muscle and increased heart rate .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have stable effects over time . It has a long half-life of 10–12 hours, suggesting that once-daily administration is adequate to maintain its therapeutic effect . Furthermore, at least 98% of the initial concentration of this compound remained throughout a 6-month study period, indicating its stability .
Metabolic Pathways
This compound is involved in the same metabolic pathways as bisoprolol. It is extensively metabolized in the liver, with a significant first-pass effect . The metabolites, which are inactive and do not accumulate, are eliminated predominantly by the kidneys . This metabolism is insensitive to liver enzyme inhibition and nearly insensitive to liver enzyme induction .
Transport and Distribution
This compound, like bisoprolol, is widely distributed in the body, with the highest concentrations found in the heart, liver, and lungs . It crosses the blood-brain barrier and is also found in saliva . The volume of distribution is associated with total body mass and skeletal muscle index .
Propiedades
IUPAC Name |
1,1,2,3,3-pentadeuterio-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/i11D2,13D2,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYCDWMUTMEGQY-FFNOJTKMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)COCCOC(C)C)O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
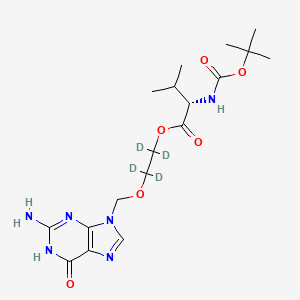

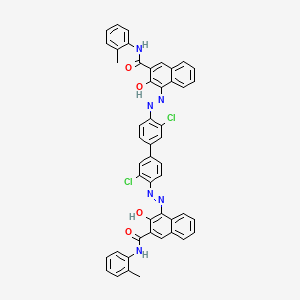


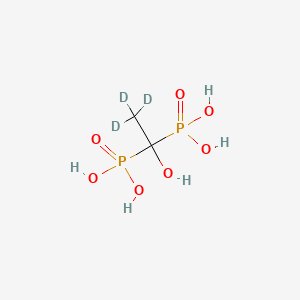
![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)
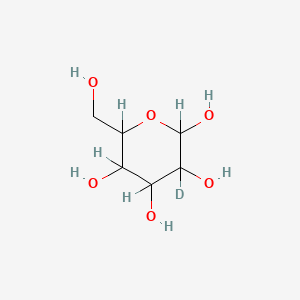


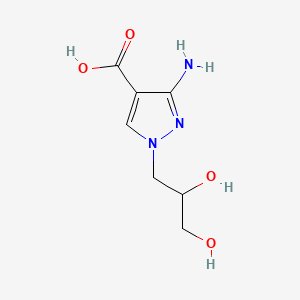
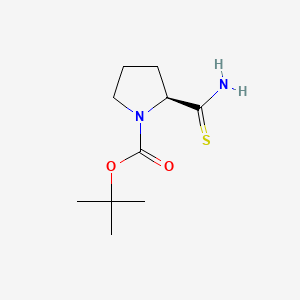

![[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6](/img/structure/B562830.png)
